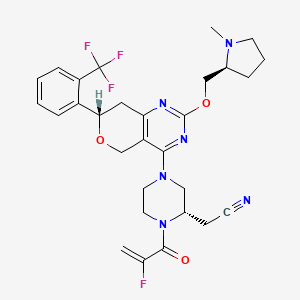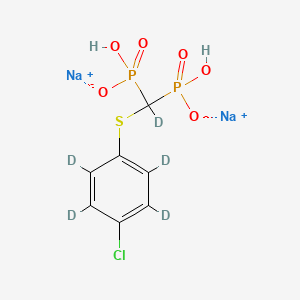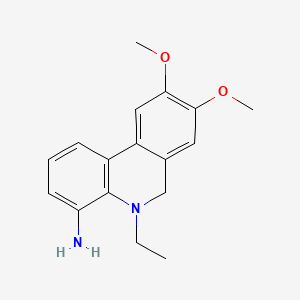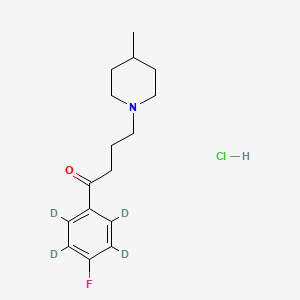
Melperone Hydrochloride-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylperone-d4 (hydrochloride) is a deuterated form of melperone hydrochloride, an atypical antipsychotic of the butyrophenone chemical class. It is primarily used as an internal standard for the quantification of melperone in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, enhancing its stability and making it suitable for precise analytical measurements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the melperone molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a suitable catalyst . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Methylperone-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms . The final product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methylperone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methylperone-d4 (hydrochloride) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of melperone.
Neuroscience: Employed in studies investigating the pharmacokinetics and pharmacodynamics of melperone and related compounds.
Pharmacology: Utilized in research on the binding affinities and receptor interactions of antipsychotic drugs.
Medicinal Chemistry: Aids in the development of new antipsychotic agents by providing a stable reference compound for analytical measurements.
Mécanisme D'action
The mechanism of action of Methylperone-d4 (hydrochloride) is similar to that of melperone. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of psychosis and other psychiatric disorders . The deuterium atoms in Methylperone-d4 (hydrochloride) do not significantly alter its pharmacological activity but enhance its stability for analytical purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melperone: The non-deuterated form of Methylperone-d4 (hydrochloride), used as an antipsychotic.
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Clozapine: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Methylperone-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical applications . This distinguishes it from other similar compounds that do not have deuterium incorporation .
Propriétés
Formule moléculaire |
C16H23ClFNO |
|---|---|
Poids moléculaire |
303.83 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i4D,5D,6D,7D; |
Clé InChI |
MQHYXXIJLKFQGY-OAIJHCBKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C)[2H])[2H])F)[2H].Cl |
SMILES canonique |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


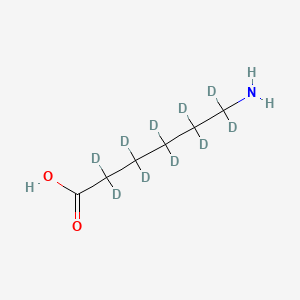

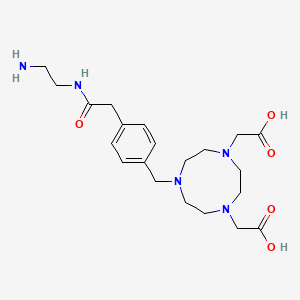
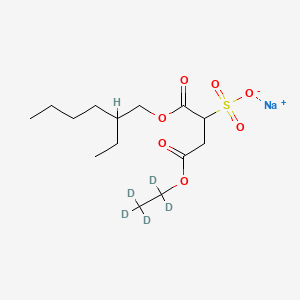
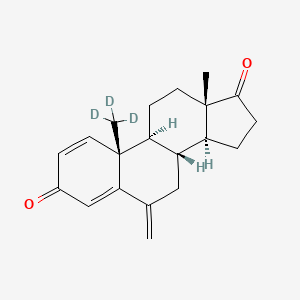
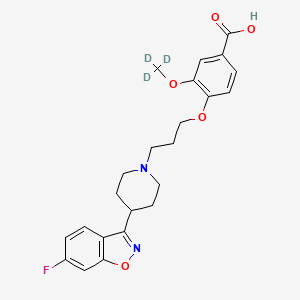
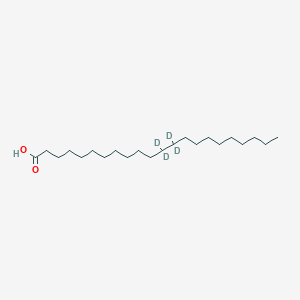
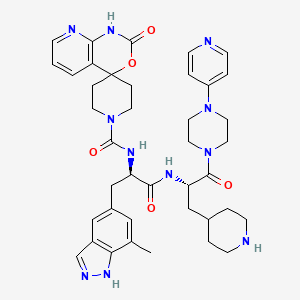
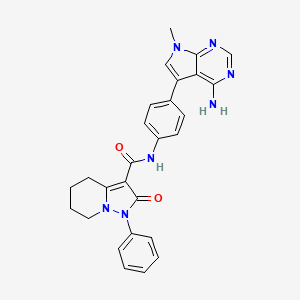

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
